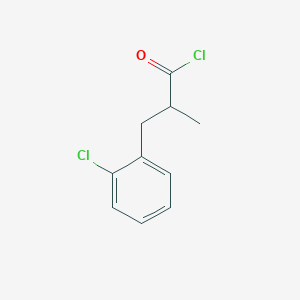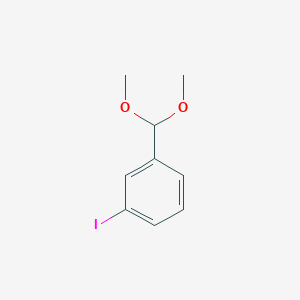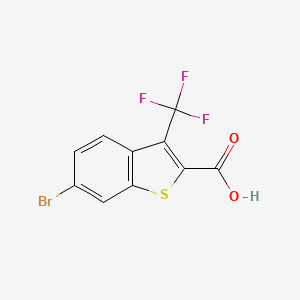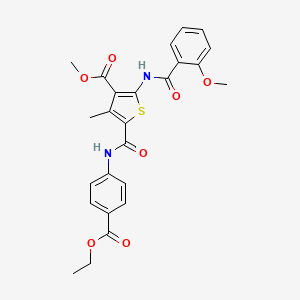![molecular formula C11H21NO B12070536 4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)
4-[(Cyclobutylmethoxy)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Cyclobutylmethoxy)methyl]piperidine, also known by its systematic name 3-((Cyclobutylmethoxy)methyl)piperidine, is a chemical compound with the molecular formula
C11H21O1N1
. Unfortunately, specific pricing and availability information are not currently available .Vorbereitungsmethoden
Synthetic Routes:
The synthesis of 4-[(Cyclobutylmethoxy)methyl]piperidine involves several synthetic routes. One common method is the reaction between cyclobutylmethyl chloride and piperidine under appropriate conditions. The cyclobutylmethyl group is introduced via this reaction, resulting in the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimized reaction conditions and purification steps to achieve high yields.
Analyse Chemischer Reaktionen
4-[(Cyclobutylmethoxy)methyl]piperidine can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions involving the piperidine ring or the cyclobutylmethyl group are possible.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
4-[(Cyclobutylmethoxy)methyl]piperidine finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological systems, including receptors and enzymes.
Medicine: Investigations focus on potential therapeutic properties, such as antiviral or analgesic effects.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The exact mechanism by which 4-[(Cyclobutylmethoxy)methyl]piperidine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, such as receptors or enzymes, leading to downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Remember that further research and detailed studies are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
4-(cyclobutylmethoxymethyl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-2-10(3-1)8-13-9-11-4-6-12-7-5-11/h10-12H,1-9H2 |
InChI-Schlüssel |
QPULPWVTLLSLKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)COCC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)









![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)

![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)

